6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione
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Overview
Description
6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chlorine atom at the 6th position, a methyl group at the 1st position, and a thione group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and methyl iodide.
Methylation: The 6-chloroindole undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to yield 6-chloro-1-methylindole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding indole derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting various signaling pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-methylindole: Lacks the thione group but shares the chlorine and methyl substitutions.
1-methyl-2,3-dihydro-1H-indole-2-thione: Lacks the chlorine substitution but has the thione group.
6-chloroindole-2-thione: Lacks the methyl substitution but has the chlorine and thione groups.
Uniqueness
6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is unique due to the presence of all three functional groups (chlorine, methyl, and thione) on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
IUPAC Name |
6-chloro-1-methyl-3H-indole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXOQFIGJMQONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)CC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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